3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one
Description
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-6-1-2-7-12(11)15-16-17(13)9-10-5-3-4-8-14-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNUQMTZNOTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Benzo[d]triazin-4-one
The free amine at N3 can undergo alkylation using pyridin-2-ylmethyl halides (e.g., chlorides or bromides) under basic conditions. For example:
- Dissolve benzo[d]triazin-4-one in anhydrous DMF.
- Add 1.2 equivalents of pyridin-2-ylmethyl chloride and 2 equivalents of K₂CO₃.
- Heat at 60°C for 12–24 hours.
This method parallels alkylation strategies for triazolo[4,3-a]pyridin-3(2H)-ones, where bulky bases (e.g., t-BuOK) enhance nucleophilicity at nitrogen. Yields depend on the leaving group’s reactivity and steric hindrance from the pyridyl moiety.
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers an alternative for coupling pyridin-2-ylmethanol to the triazinone core:
- Combine benzo[d]triazin-4-one, pyridin-2-ylmethanol, triphenylphosphine (1.2 eq), and diethyl azodicarboxylate (DEAD, 1.1 eq) in THF.
- Stir at room temperature for 6–8 hours.
This method avoids harsh conditions and improves regioselectivity, as evidenced in thiazolo[4,5-d]pyridazin-4(5H)-one syntheses. Post-reaction purification via flash chromatography (petroleum ether:EtOAc) typically yields 70–85% product.
Integrated Synthesis: Pre-functionalized Precursors
An alternative approach introduces the pyridin-2-ylmethyl group during heterocyclization. Starting with 2-azido-N-(pyridin-2-ylmethyl)benzamide , dehydration with POCl₃ generates an isocyanide intermediate, which undergoes base-mediated cyclization:
$$
\text{2-azido-N-(pyridin-2-ylmethyl)benzamide} \xrightarrow{\text{POCl}_3} \text{isocyanide intermediate} \xrightarrow{\text{Base}} \text{3-Pyridin-2-ylmethyl-3H-benzo[d]triazin-4-one}
$$
This route mirrors the TosMIC-based cyclization but replaces the tosyl group with a pyridin-2-ylmethyl substituent. Key challenges include stabilizing the azide during functionalization and preventing premature cyclization.
Analytical Characterization and Optimization
Successful synthesis requires rigorous characterization:
- 1H-NMR : The N3-CH₂-pyridyl protons resonate as a singlet near δ 4.8–5.2 ppm, while aromatic protons from the benzotriazinone and pyridine moieties appear between δ 7.2–8.5 ppm.
- LC-MS : Molecular ion peaks ([M+H]⁺) align with the expected m/z (e.g., 267.08 for C₁₃H₁₀N₄O).
Reaction optimization focuses on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may promote side reactions.
- Temperature control : Cyclization proceeds optimally at 60–80°C, while alkylation benefits from milder conditions (40–60°C).
Challenges and Alternative Pathways
- Regioselectivity : Competing O-alkylation at the 4-keto position necessitates careful base selection (e.g., Cs₂CO₃ over K₂CO₃).
- Stability of intermediates : Azides and isocyanides require inert atmospheres and low-temperature storage to prevent decomposition.
- Alternative cyclization agents : Hydrazine-mediated cyclizations, effective for pyridazinones, may adapt to triazinones by substituting ester precursors with azide-containing analogs.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups on the triazine or pyridine rings are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product formed is pyridin-2-yl-methanone.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
3-Substituted Derivatives
Key Observations :
- Substituent Effects : The pyridin-2-ylmethyl group likely enhances solubility in polar solvents compared to arylalkyl groups (e.g., benzyl or 4-chlorobenzyl). This could improve bioavailability in pharmacological contexts .
- Synthesis : Lower yields for bulky or electron-deficient substituents (e.g., 4-chlorobenzyl: 20%) suggest steric or electronic challenges during alkylation .
Functionalized Derivatives
Key Observations :
Heterocyclic Analogues with Modified Ring Systems
Pyrazolo[4,3-d][1,2,3]triazin-4-one Derivatives
Key Observations :
Benzothieno[2,3-d][1,2,3]triazin-4-one Derivatives
Key Observations :
- Thermal Stability: Higher melting points (e.g., CP-1: 103–105°C) compared to benzo-triazinones suggest increased rigidity from the fused thieno ring .
- Bioactivity : Aryl substituents (e.g., 4-chlorophenyl) correlate with antihistaminic effects, highlighting substituent-driven pharmacodynamics .
Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives
| Compound Name | Substituent | Structural Feature | Reference |
|---|---|---|---|
| Pyrido-triazinone C-nucleosides | Ribose-mimetic | DNA synthesis applications |
Key Observations :
- Planar Rigidity: The pyrido-triazinone core cannot tautomerize, enhancing stability in nucleic acid analogs .
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